molecular formula C14H25N5O7S B14257670 L-Threonyl-L-cysteinylglycylglycyl-L-alanine CAS No. 385816-66-0

L-Threonyl-L-cysteinylglycylglycyl-L-alanine

Cat. No.: B14257670
CAS No.: 385816-66-0
M. Wt: 407.45 g/mol
InChI Key: BRCMONIHYSEMOZ-PJFCORBGSA-N
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Description

L-Threonyl-L-cysteinylglycylglycyl-L-alanine is a peptide composed of the amino acids threonine, cysteine, glycine, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-cysteinylglycylglycyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for the addition of the remaining amino acids (glycine, cysteine, and threonine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-cysteinylglycylglycyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Coupling reagents like HBTU or DIC are used for peptide bond formation.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Threonyl-L-cysteinylglycylglycyl-L-alanine has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of peptide-based materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Threonyl-L-cysteinylglycylglycyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds with other cysteine-containing molecules, influencing protein structure and function. The peptide can also interact with enzymes and receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-cysteinylglycylglycyl-L-threonine
  • L-Threonyl-L-cysteinylglycylglycyl-L-valine
  • L-Threonyl-L-cysteinylglycylglycyl-L-serine

Uniqueness

L-Threonyl-L-cysteinylglycylglycyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide structure and influence its biological activity.

Properties

CAS No.

385816-66-0

Molecular Formula

C14H25N5O7S

Molecular Weight

407.45 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H25N5O7S/c1-6(14(25)26)18-10(22)4-16-9(21)3-17-12(23)8(5-27)19-13(24)11(15)7(2)20/h6-8,11,20,27H,3-5,15H2,1-2H3,(H,16,21)(H,17,23)(H,18,22)(H,19,24)(H,25,26)/t6-,7+,8-,11-/m0/s1

InChI Key

BRCMONIHYSEMOZ-PJFCORBGSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)N)O

Origin of Product

United States

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